molecular formula C5H11NO3 B13565661 (2R)-3-methoxy-2-(methylamino)propanoic acid

(2R)-3-methoxy-2-(methylamino)propanoic acid

Katalognummer: B13565661
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: AKTYKKADZQIESO-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-Methoxy-2-(methylamino)propanoic acid is an organic compound with a chiral center, making it optically active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methoxy-2-(methylamino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-2-amino-3-methoxypropanoic acid.

    Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where the methoxy or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2R)-3-Methoxy-2-(methylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    (2S)-3-Methoxy-2-(methylamino)propanoic acid: The enantiomer of the compound with different optical activity.

    3-Methoxy-2-(methylamino)propanoic acid: Without the chiral center, leading to different stereochemistry.

    2-(Methylamino)propanoic acid: Lacks the methoxy group, resulting in different chemical properties.

Uniqueness: (2R)-3-Methoxy-2-(methylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets

Eigenschaften

Molekularformel

C5H11NO3

Molekulargewicht

133.15 g/mol

IUPAC-Name

(2R)-3-methoxy-2-(methylamino)propanoic acid

InChI

InChI=1S/C5H11NO3/c1-6-4(3-9-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI-Schlüssel

AKTYKKADZQIESO-SCSAIBSYSA-N

Isomerische SMILES

CN[C@H](COC)C(=O)O

Kanonische SMILES

CNC(COC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.